4-Methoxy-2-methyl-2-butanethiol

Description

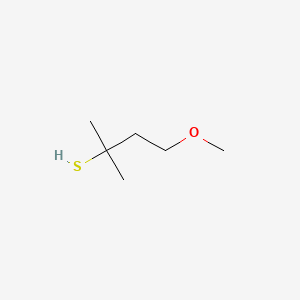

4-Methoxy-2-methyl-2-butanethiol, a sulfur-containing organic molecule, is a colorless to light yellow liquid known for its potent aroma. nordmann.global As a volatile thiol, it has garnered significant attention in academic and industrial research. sigmaaldrich.com Its unique structure, featuring a tertiary thiol group and an ether linkage, dictates its chemical behavior and its impactful sensory properties. The compound is identified by its CAS Registry Number 94087-83-9. sigmaaldrich.comnih.govfemaflavor.orgnist.govendeavourchem.co.uk

| Chemical Identifier | Value |

| IUPAC Name | 4-methoxy-2-methylbutane-2-thiol nih.govnist.gov |

| CAS Number | 94087-83-9 sigmaaldrich.comnih.govfemaflavor.orgnist.govendeavourchem.co.uk |

| Molecular Formula | C₆H₁₄OS nih.govnist.govendeavourchem.co.ukbiosynth.com |

| Molecular Weight | 134.24 g/mol sigmaaldrich.comnih.govbiosynth.com |

| SMILES | CC(C)(CCOC)S nih.govbiosynth.com |

| InChI Key | XVHGKKGBUDMTIQ-UHFFFAOYSA-N sigmaaldrich.comnist.govfoodb.casielc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methylbutane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-6(2,8)4-5-7-3/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHGKKGBUDMTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052634 | |

| Record name | 4-Methoxy-2-methylbutane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 4-Methoxy-2-methyl-2-butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/497/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

159.00 to 160.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methoxy-2-methyl-2-butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethanol | |

| Record name | 4-Methoxy-2-methyl-2-butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/497/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94087-83-9 | |

| Record name | 4-Methoxy-2-methyl-2-butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94087-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-methyl-2-butanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094087839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanethiol, 4-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-2-methylbutane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-methylbutane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-2-METHYL-2-BUTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72J2YFL9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxy-2-methyl-2-butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036194 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of 4 Methoxy 2 Methyl 2 Butanethiol

Occurrence in Fruits and Berries

Blackcurrant (Ribes nigrum L.) Berries and Buds

4-Methoxy-2-methyl-2-butanethiol is a key aroma compound in blackcurrants (Ribes nigrum L.), responsible for their distinctive "catty" or "ribes" flavor. acs.org This thiol is particularly concentrated in the buds of the blackcurrant plant. kirj.eetinkturenpresse.de While it is present in the berries as well, its concentration in the buds is significantly higher, ranging from 800 to 2,000 micrograms per kilogram, which is several orders of magnitude greater than in the berries. tinkturenpresse.de For instance, one study found the concentration in Andega cultivar blackcurrant berries to be 4.5 µg/kg, while other cultivars had concentrations between 0.16 and 0.72 µg/kg. tinkturenpresse.de

The presence of this and other sulfur-containing compounds, such as p-mentha-8-thiol-3-one (B1345191) and 4-thio-4-methylpentan-2-one (also known as "cat ketone"), contributes to the complex and sometimes pungent aroma of blackcurrants. blogspot.comcompoundchem.com The absolute extracted from blackcurrant buds is a prized ingredient in the perfume industry due to its powerful and nuanced fragrance. lgbotanicals.com

Table 1: Concentration of this compound in Blackcurrant

| Plant Part | Cultivar | Concentration |

| Buds | Not Specified | 800 - 2,000 µg/kg |

| Berries | Andega | 4.5 µg/kg |

| Berries | Other Cultivars | 0.16 - 0.72 µg/kg |

Other Fruit Matrices

While most prominently associated with blackcurrants, this compound has been detected in other fruit matrices, although not always quantified. foodb.ca Its presence contributes to the complex aroma profiles of various fruits.

Detection in Beverages

The unique aroma of this compound is not limited to fruits; it has also been identified as a key flavor component in several popular beverages.

Tea Varieties

This thiol has been identified in several types of tea, including Japanese green tea (Sen-cha), red tea, and black tea. acs.orgfoodb.cathegoodscentscompany.com In Japanese green tea, it is considered a characteristic flavorant. acs.org The compound, along with 4-mercapto-4-methyl-2-pentanone (B33688), is present in very small amounts but plays a significant role in the tea's aroma due to its low odor threshold. wikipedia.org

Wines

Certain wine varieties, most notably Sauvignon Blanc and Chenin Blanc, owe part of their characteristic aroma to the presence of volatile thiols, including compounds structurally related to this compound. For instance, 4-mercapto-4-methyl-2-pentanone (4MMP), another thiol, is a key aroma compound in Sauvignon Blanc, contributing to its "blackcurrant" and "box-tree" notes. sauvignonblanc.comartoftasting.nl While the direct presence of this compound is less documented in wine literature compared to 4MMP, the chemistry of these thiols is crucial to the aromatic profile of these wines. sauvignonblanc.comresearchgate.netucdavis.edu

Coffee

This compound has been identified as an analytical reference standard for determining its presence in roasted coffee. sigmaaldrich.com Thiols are known to be significant contributors to the flavor of coffee, forming during the roasting process and imparting characteristic "roasty" notes. ub.edu While numerous volatile compounds contribute to coffee's complex aroma, the presence of specific thiols can be a marker of its quality and freshness. ub.eduresearchgate.netnih.gov

Identification in Lipid-Rich Matrices

The lipophilic nature of this compound contributes to its association with fats and oils. Its identification in these matrices is significant for understanding the flavor profiles of various food products.

Virgin Olive Oil (VOO)

This compound is a recognized sulfur-containing aroma compound found in virgin olive oil. sigmaaldrich.com It is a volatile thiol that imparts a characteristic blackcurrant-like odor, which can influence the sensory profile of the oil. sigmaaldrich.com Research has been conducted to determine its concentration in different types of olive oils. For instance, a study focusing on Spanish virgin olive oils developed a sensitive stable isotope dilution assay to quantify the compound, highlighting its role in the distinctive aroma of certain oils. diva-portal.org The compound is also used as an analytical reference standard for its determination in VOO through chromatography-based methods. sigmaaldrich.com

Table 1: Identification of this compound in Virgin Olive Oil

| Finding | Significance | Reference |

| Identified as a contributor to the blackcurrant-like odor in VOO. | Key aroma compound influencing oil flavor profile. | sigmaaldrich.comdiva-portal.org |

| Quantitative analysis performed on Spanish virgin olive oils. | Confirms its presence and variable concentration. | diva-portal.org |

| Used as an analytical reference standard for VOO analysis. | Essential for accurate quantification in quality control. | sigmaaldrich.com |

Lipid Model Systems (Triolein)

To understand the behavior and release of aroma compounds in fatty environments without the complexity of a full food matrix, researchers often use lipid model systems. Triolein, a triglyceride, serves as a common model for fats and oils. This compound is utilized as an analytical reference standard for determination in such triolein-based systems. sigmaaldrich.com These studies are crucial for characterizing the compound's partitioning and stability in a purely lipid environment, providing foundational data for its behavior in more complex foods.

Table 2: Application of this compound in Lipid Model Systems

| Model System | Application | Purpose | Reference |

| Triolein | Used as an analytical reference standard in chromatography-based techniques. | To study the compound's behavior and detection in a simple lipid matrix. | sigmaaldrich.com |

Fats and Oils

Beyond virgin olive oil, this compound has been noted in the broader category of fats and oils, although specific quantification across a wide range of products is not extensively detailed in available literature. narod.ru Its primary role in this context is as a flavor and fragrance agent. researchgate.netthegoodscentscompany.com The compound is known for its potent, sulfurous, and catty notes, which are reminiscent of blackcurrant. researchgate.net Its extremely low odor threshold in oil, reported to be between 0.03 and 0.06 parts per billion, signifies its powerful impact on the aroma of products even at trace concentrations. thegoodscentscompany.com

Table 3: Characteristics of this compound in Fats and Oils

| Characteristic | Description | Reference(s) |

| General Presence | Detected in the general category of fats and oils. | narod.ru |

| Functional Use | Employed as a flavor and fragrance agent. | researchgate.netthegoodscentscompany.com |

| Odor Profile | Contributes a sulfurous, "catty" note characteristic of blackcurrant. | researchgate.net |

| Odor Threshold | 0.03-0.06 ppb in oil, indicating high potency. | thegoodscentscompany.com |

Presence in Other Complex Biological and Industrial Samples

The identification of this compound is not limited to food matrices. Its potential presence in industrial products is also a subject of investigation.

Lignin (B12514952) Blends

Lignin, a complex polymer rich in aromatic subunits, is a major component of biomass and a significant byproduct of the paper pulping industry. During processing, particularly in the Kraft process, various sulfur-containing compounds can be formed. diva-portal.org However, based on a review of the available scientific literature, there is no specific mention or identification of this compound in lignin or lignin blends. While studies have identified other volatile sulfur compounds like dimethyl sulfide (B99878) and methanethiol (B179389) in lignin processing, this compound is not listed among the identified volatiles. researchgate.netacs.org

Biosynthetic and Formation Pathways of 4 Methoxy 2 Methyl 2 Butanethiol

Enzymatic Formation Mechanisms

The primary route for the formation of 4-methoxy-2-methyl-2-butanethiol in nature is through enzymatic action. This process relies on the presence of specific precursors and enzymes capable of liberating the volatile thiol.

Role of β-Lyases and Cysteine Conjugates

A key mechanism in the release of many volatile thiols, including this compound, is the enzymatic cleavage of non-volatile cysteine-S-conjugates by carbon-sulfur β-lyases (C-S lyases). mdpi.comnih.govnih.gov These enzymes catalyze the breaking of the carbon-sulfur bond in the cysteine conjugate, releasing the free thiol, along with pyruvate (B1213749) and ammonia. nih.govnih.gov

The precursor for this compound in this pathway is S-(4-methoxy-2-methyl-2-butyl)-L-cysteine. While the direct biosynthesis of this specific cysteine conjugate in plants is not yet fully elucidated, it is understood that plants synthesize a wide array of S-substituted cysteine derivatives as part of their metabolism. nih.gov The formation of these conjugates often involves the detoxification of electrophilic compounds through conjugation with glutathione, which is then further metabolized to the corresponding cysteine conjugate.

Time-Dependent Enzymatic Processes (e.g., C6-compounds in blackcurrant)

The concentration of this compound in blackcurrants (Ribes nigrum) is not static but changes throughout the development of the plant, particularly in the buds. nist.gov This time-dependent variation strongly suggests an underlying enzymatic process that is regulated during the plant's life cycle. The highest concentration of this potent aroma compound is typically found in the blackcurrant buds, which are harvested for the production of essential oils and absolutes used in the flavor and fragrance industry.

Sequential Enzymatic Pathways (e.g., in virgin olive oil)

In virgin olive oil, the formation of volatile compounds is a result of a cascade of enzymatic reactions that occur upon the crushing of the olives. dss.go.thresearchgate.netnih.govresearchgate.netnih.gov While the primary aroma compounds in olive oil are typically C6-aldehydes and alcohols derived from the lipoxygenase (LOX) pathway, the presence of sulfur compounds like this compound suggests a more complex network of enzymatic activities. dss.go.thresearchgate.netnih.govresearchgate.netnih.gov

The formation in olive oil is likely to follow a sequential pathway where initial enzymatic reactions create the necessary precursors, which are then acted upon by other enzymes to release the final volatile thiol. This is analogous to the well-documented sequential action of hydrolases, lipoxygenases, and hydroperoxide lyases that generate the characteristic "green" notes of olive oil. dss.go.thresearchgate.net The specific sequence leading to this compound would involve the initial synthesis of its cysteine-S-conjugate precursor within the olive fruit, followed by its cleavage by a β-lyase during the oil extraction process.

Precursor Identification and Elucidation of Biotransformations

The definitive precursor for the enzymatic formation of this compound is its cysteine-S-conjugate, S-(4-methoxy-2-methyl-2-butyl)-L-cysteine. The identification and elucidation of the biotransformation pathway of this precursor are crucial to understanding the generation of the final aroma compound.

The biotransformation is a direct enzymatic cleavage reaction catalyzed by a β-lyase. The general reaction can be depicted as follows:

S-(4-methoxy-2-methyl-2-butyl)-L-cysteine → this compound + Pyruvate + Ammonia

Non-Enzymatic and Chemical Formation Routes in Food Processing and Storage

Beyond the realm of enzymatic reactions in fresh produce, this compound can also be formed through chemical reactions, particularly during the processing and storage of food.

Influence of Heat and Processing Conditions

Thermal processes such as roasting, cooking, and sterilization can significantly impact the flavor profile of foods, often leading to the formation of new aroma compounds through mechanisms like the Maillard reaction and caramelization. The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a well-known source of a vast array of flavor compounds, including many sulfur-containing molecules. frontiersin.orgresearchgate.netntou.edu.twnih.govnih.gov

When sulfur-containing amino acids like cysteine and methionine are present, they can participate in the Maillard reaction to produce a variety of thiols, sulfides, and other sulfurous compounds. frontiersin.orgntou.edu.twnih.govnih.gov It is plausible that under specific heating conditions and in the presence of appropriate precursors (such as methoxy-containing intermediates and a sulfur source), this compound could be formed non-enzymatically. However, detailed studies quantifying the formation of this specific thiol under various food processing conditions are limited. The interaction between lipid oxidation products and Maillard reaction intermediates can also lead to the formation of novel sulfur compounds, further highlighting the complexity of flavor generation during thermal processing. researchgate.net

The following table summarizes the key formation pathways of this compound:

| Formation Pathway | Description | Key Components |

| Enzymatic | Cleavage of a cysteine-S-conjugate by β-lyase enzymes. | S-(4-methoxy-2-methyl-2-butyl)-L-cysteine, β-lyase |

| Non-Enzymatic | Potential formation during thermal processing via the Maillard reaction. | Amino acids (e.g., cysteine), reducing sugars, heat |

Reactions with Other Volatile Compounds

This compound, a potent aroma compound known for its characteristic blackcurrant scent, is chemically classified as a thiol. acs.orgfoodb.ca The reactivity of its thiol group is central to its interactions with other volatile compounds, particularly in complex environments like food and beverages. acs.orgresearchgate.net While specific, documented reactions with other individual volatile compounds are not extensively detailed in scientific literature, the general chemical behavior of thiols allows for the prediction of several important reaction types.

General Reactivity of Thiols

The thiol group (-SH) in this compound is a key functional group that dictates its chemical behavior. Thiols are known to be susceptible to oxidation, which is a primary pathway for their transformation. In food systems, these reactions can be influenced by factors such as heat, light, and the presence of oxygen and metal ions.

Oxidation and Dimerization

One of the most common reactions for thiols is oxidation, which can lead to the formation of disulfides. In the case of this compound, it can react with itself or other thiol-containing compounds to form symmetrical or asymmetrical disulfides. This type of reaction is analogous to the thermal oxidation observed in other volatile sulfur compounds like methane (B114726) thiol, which forms dimethyl disulfide. acs.org Such reactions can alter the sensory properties of the product, as the resulting disulfides may have different aroma characteristics and higher odor thresholds than the parent thiol.

Interaction with Carbonyl Compounds

Volatile carbonyl compounds, such as aldehydes and ketones, are prevalent in many foods and beverages, often arising from lipid oxidation or the Maillard reaction. Thiols can react with carbonyls to form hemithioacetals and thioacetals. While specific studies on this compound are limited, it is plausible that it could engage in such reactions with volatile aldehydes and ketones present in its environment, leading to the formation of new, less volatile, and potentially less odorous compounds.

The table below summarizes the potential reactions of this compound with other classes of volatile compounds typically found in food systems.

| Reactant Class | Potential Reaction Type | Potential Products | Significance |

| Oxygen / Oxidizing Agents | Oxidation | Disulfides, Sulfoxides | Alteration of aroma profile, potential loss of characteristic scent. |

| Other Thiols | Oxidation / Dimerization | Symmetrical and Asymmetrical Disulfides | Formation of new sulfur compounds with different sensory properties. |

| Aldehydes | Thioacetal Formation | Hemithioacetals, Thioacetals | Reduction in volatility and odor intensity of the thiol. |

| Ketones | Thioacetal Formation | Hemithioketals, Thioketals | Masking of the original thiol aroma. |

It is important to note that the extent and rate of these reactions depend on various factors, including the concentration of reactants, temperature, pH, and the food matrix itself. The study of these interactions is crucial for understanding flavor stability and development in products where this compound is a key aroma contributor. frontiersin.orgnih.gov

Advanced Analytical Methodologies for 4 Methoxy 2 Methyl 2 Butanethiol

Chromatographic Techniques

Chromatographic techniques are pivotal for the separation and detection of 4-methoxy-2-methyl-2-butanethiol from other volatile and non-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nih.govnist.govnih.gov This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both qualitative and quantitative analysis. The compound is first vaporized and separated from other components in a sample as it travels through a capillary column. Following separation, the molecule is fragmented into ions and detected by the mass spectrometer, which provides a unique mass spectrum that acts as a chemical fingerprint.

GC-MS has been successfully used to identify this compound in various food products, contributing significantly to flavor and aroma research. sigmaaldrich.com The NIST Mass Spectrometry Data Center provides reference spectra for this compound, aiding in its identification. nist.gov For instance, the Kovats retention index, a key parameter in GC, has been determined for this thiol on different types of columns, further assisting in its accurate identification. nih.govnist.gov

| Parameter | Value | Reference |

| Molecular Formula | C6H14OS | nih.gov |

| Molecular Weight | 134.24 g/mol | nih.gov |

| CAS Number | 94087-83-9 | nih.gov |

| Kovats Retention Index (Standard non-polar) | 902, 910, 917 | nih.govnist.gov |

| Kovats Retention Index (Standard polar) | 1207, 1213, 1216 | nih.govnist.gov |

Multi-Dimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)

For highly complex samples where single-column gas chromatography may not provide sufficient resolution, Multi-Dimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) offers enhanced separation capabilities. This technique involves the use of two or more GC columns with different stationary phases, allowing for a more comprehensive separation of co-eluting compounds. While specific applications of MDGC-MS for this compound are not extensively detailed in the provided search results, the principles of the technique are well-established for analyzing complex volatile mixtures. The enhanced resolution can be critical in distinguishing isomers or other closely related sulfur compounds that might interfere with the analysis of the target thiol.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a unique analytical technique that combines the separation capabilities of gas chromatography with human sensory perception. nih.gov As the separated compounds elute from the GC column, they are split into two paths: one leading to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to an olfactometry port where a trained analyst can sniff the effluent and describe the odor.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful analytical technique that provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. dlr.de In GCxGC, the entire effluent from the first dimension column is subjected to continuous, rapid separation on a second, shorter column with a different stationary phase. dlr.de This results in a two-dimensional chromatogram with highly resolved peaks, making it ideal for the analysis of extremely complex mixtures of volatile compounds. dlr.de

The application of GCxGC can be particularly advantageous for the detailed analysis of food aromas and essential oils where this compound might be a key component. The enhanced separation power of GCxGC allows for the resolution of this thiol from a multitude of other volatile compounds, leading to more accurate identification and quantification. dlr.de

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

While gas chromatography is the predominant technique for analyzing volatile thiols, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers a viable alternative, particularly for derivatized thiols or in matrices where direct GC analysis is challenging. sielc.comsielc.com In this method, the compound is first separated by HPLC, a technique that uses a liquid mobile phase to transport the sample through a column packed with a solid adsorbent material. The separated components are then introduced into a tandem mass spectrometer (MS/MS) for highly selective and sensitive detection.

Reverse-phase HPLC methods have been developed for the analysis of this compound. sielc.comsielc.com These methods typically use a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like formic or phosphoric acid. sielc.comsielc.com The use of MS/MS detection enhances specificity by monitoring specific precursor-to-product ion transitions, which is particularly useful for complex matrices. shimadzu.com

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical prerequisite for the successful chromatographic analysis of this compound, especially when it is present at trace levels in complex matrices. The primary goals of sample preparation are to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Common techniques for the extraction and enrichment of volatile thiols include:

Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb volatile and semi-volatile compounds from a sample. It is a simple, rapid, and sensitive method that is widely used for the analysis of food and beverage aromas.

Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), allowing for a higher enrichment of analytes.

Solvent Extraction: This traditional method involves the use of an organic solvent to extract the analytes from the sample matrix. While effective, it can be time-consuming and may introduce impurities.

Distillation Techniques: Methods such as steam distillation and simultaneous distillation-extraction (SDE) can be used to isolate volatile compounds from non-volatile matrix components.

The choice of the appropriate sample preparation technique depends on the specific matrix being analyzed, the concentration of the analyte, and the analytical instrumentation being used.

Vacuum-Headspace Extraction

Headspace analysis is a technique used for the extraction of volatile and semi-volatile compounds from a solid or liquid sample. The sample is placed in a sealed vial, and the volatile compounds diffuse into the gas phase (headspace) above the sample until an equilibrium is reached. A portion of this headspace is then sampled for analysis, typically by gas chromatography (GC).

A significant advancement in this area is the application of vacuum to the headspace, known as Vacuum-Assisted Headspace Sorptive Extraction (Vac-HSSE) or Vacuum-Assisted Headspace Solid-Phase Microextraction (Vac-HSSPME). unito.itnih.gov This technique enhances the extraction process by reducing the pressure inside the sampling vial. Lowering the pressure reduces the resistance in the gas phase, which significantly accelerates the mass transfer of analytes from the sample matrix to the headspace and subsequently to the extraction phase (e.g., a sorbent-coated stir bar in HSSE or a fiber in HS-SPME). unito.it

For volatile thiols like this compound, this method offers several advantages. The extraction kinetics are dramatically improved, leading to shorter equilibration and sampling times. unito.itnih.gov For instance, studies on other volatile compounds have shown that Vac-HSSE can reduce sampling times from 60 minutes under regular pressure to 30 minutes under vacuum conditions to achieve comparable results. unito.it This increased efficiency is crucial when dealing with trace-level aroma compounds. The process is influenced by parameters such as extraction time, temperature, sample volume, and the nature of the extraction fiber. mdpi.com

Table 1: Comparison of Conventional and Vacuum-Assisted Headspace Extraction

| Parameter | Conventional Headspace Extraction | Vacuum-Assisted Headspace Extraction |

| Operating Pressure | Atmospheric Pressure | Reduced Pressure (Vacuum) |

| Extraction Speed | Slower, limited by gas-phase diffusion | Faster, enhanced mass transfer |

| Equilibration Time | Longer | Shorter unito.it |

| Sensitivity | Good | Often improved due to faster kinetics |

| Key Advantage | Simplicity | Reduced analysis time, increased efficiency unito.it |

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the extraction, concentration, and purification of analytes from liquid samples. researchgate.net The method is based on the partitioning of a compound between a solid phase (sorbent) and a liquid phase. The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.

The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. This compound contains both a polar thiol group and a less polar ether backbone. This amphiphilic nature suggests that several types of sorbents could be effective for its extraction.

Reversed-Phase Sorbents (e.g., C8, C18): These non-polar sorbents would retain the compound from an aqueous sample via hydrophobic interactions. Elution would be achieved with a non-polar organic solvent.

Polymeric Sorbents (e.g., Hydrophilic-Lipophilic Balance - HLB): These sorbents are designed to extract a wide range of compounds, from polar to non-polar, making them a robust choice for complex matrices. nih.gov

Normal-Phase Sorbents (e.g., Silica, Alumina): If the analyte is in a non-polar solvent, these polar sorbents could be used to retain it based on interactions with its thiol and ether groups. nih.govwindows.net

The selection of the appropriate SPE sorbent and solvents is typically achieved through method development and optimization to maximize recovery of the target analyte while minimizing co-extraction of interfering matrix components. windows.net

Table 2: Common SPE Sorbent Types and Applicability

| Sorbent Type | Interaction Mechanism | Suitable for this compound? | Elution Solvent Example |

| Reversed-Phase (C18) | Non-polar (hydrophobic) | Yes, from aqueous samples | Acetonitrile, Methanol |

| Normal-Phase (Silica) | Polar (adsorption) | Yes, from non-polar samples | Dichloromethane, Ethyl Acetate |

| Polymeric (HLB) | Mixed-mode (hydrophilic/lipophilic) | Yes, from various sample types nih.gov | Methanol/Acetonitrile blend |

| Ion Exchange | Electrostatic | Less likely, as the thiol is not readily ionized | Buffered solution |

Enrichment on Mercurated Agarose (B213101) Gel

For highly selective isolation of thiols, affinity chromatography using specialized resins is a powerful technique. Mercurated agarose gel or similar supports, such as thiopropyl-activated agarose, are used for the specific enrichment of compounds containing sulfhydryl (thiol) groups. nih.govgbiosciences.com

The underlying principle is the formation of a specific and reversible covalent bond (a disulfide bond) between the thiol group of this compound and an activated group on the agarose resin, such as a 2-pyridyl disulfide group. gbiosciences.com When a sample containing the thiol is passed through a column packed with this resin, the thiol-containing molecules are covalently captured, while other non-thiol compounds pass through. This results in a very effective purification and concentration of the analyte.

After the non-thiol components are washed away, the bound this compound can be eluted by passing a solution of a low molecular weight reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, through the column. gbiosciences.com This agent cleaves the disulfide bond, releasing the purified thiol from the resin. This method provides exceptional selectivity for thiols and is particularly useful for cleaning up complex samples prior to GC-MS analysis.

Quantification Methods

Accurate quantification of trace-level compounds like this compound relies on sensitive and robust analytical methods that can correct for sample loss during preparation and instrumental variability.

Stable Isotope Dilution Assay (IDA)

Stable Isotope Dilution Assay (IDA) is considered the gold standard for the accurate quantification of trace compounds in complex matrices. nih.govresearcher.life This method involves the use of a stable isotope-labeled version of the target analyte as an internal standard. For this compound, this would involve synthesizing the compound with heavy isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), replacing some of the hydrogen or carbon atoms.

A known quantity of this labeled standard is added to the sample at the very beginning of the analytical procedure. metbio.net Because the labeled standard is chemically identical to the native (unlabeled) analyte, it behaves in the same way during every step of extraction, cleanup, and analysis. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the labeled standard.

Quantification is achieved using a mass spectrometer, which can differentiate between the native analyte and the heavier labeled standard based on their mass-to-charge ratio. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, a highly accurate and precise concentration can be calculated, irrespective of sample loss or matrix effects. nih.govresearchgate.net Validation studies for IDA methods on other thiols have demonstrated excellent linearity, recovery (typically 90-110%), and reproducibility. researchgate.netuky.edu

Table 3: Key Characteristics of Stable Isotope Dilution Assay

| Feature | Description |

| Principle | Addition of a known amount of a stable isotope-labeled analog of the analyte to the sample. nih.gov |

| Detection | Mass Spectrometry (GC-MS, LC-MS/MS) is used to differentiate between the analyte and the labeled standard. researchgate.net |

| Accuracy | High, as it corrects for matrix effects and procedural losses. |

| Precision | High, with excellent intra- and inter-day reproducibility reported (e.g., ≤12.7%). researchgate.netuky.edu |

| Requirement | Synthesis and availability of a suitable labeled internal standard. researcher.life |

Single Ion Monitoring (SIM) Mode in GC-MS

When coupled with Gas Chromatography, Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile compounds. To enhance sensitivity for trace-level analysis, the mass spectrometer can be operated in Single Ion Monitoring (SIM) mode. epa.govwikipedia.org

Instead of scanning a full range of mass-to-charge ratios (m/z) in each scan, SIM mode instructs the mass spectrometer to detect only a few specific ions that are characteristic of the target analyte as it elutes from the GC column. epa.gov For this compound (molecular weight 134.24 g/mol ), this would involve selecting its most abundant and unique fragment ions from its mass spectrum. nist.gov By focusing the detector's time on just these few ions, the signal-to-noise ratio is dramatically increased, leading to much lower detection limits compared to a full-scan analysis. bioconductor.orgsyft.com

The selection of ions typically includes a primary "quantifier" ion, which is used for calculating the concentration, and one or more "qualifier" ions to confirm the identity of the compound by ensuring their ratios to the quantifier ion are correct. taylorandfrancis.com

Table 4: Hypothetical GC-MS SIM Parameter Setup for this compound

| Parameter | Setting | Purpose |

| Retention Time Window | e.g., 8.5-9.5 min | Defines the time window during which the MS will monitor for the specific ions. |

| Quantifier Ion (m/z) | e.g., 75 | The primary, most abundant, or most unique ion used for quantification. |

| Qualifier Ion 1 (m/z) | e.g., 59 | A secondary ion used to confirm analyte identity based on its ratio to the quantifier ion. |

| Qualifier Ion 2 (m/z) | e.g., 45 | An additional ion for increased confidence in identification. |

| Dwell Time | e.g., 100 ms | The time spent measuring each individual ion. epa.gov |

Note: The specific ions listed are illustrative and would be determined from the actual mass spectrum of the compound.

Use of Internal Standards (IS)

The use of an internal standard (IS) is fundamental to achieving reliable quantitative results in chromatography. metbio.net An internal standard is a compound that is added in a constant amount to all samples, calibration standards, and blanks. It is chosen to be chemically similar to the analyte but not naturally present in the samples.

The primary role of the IS is to correct for variations in injection volume and instrument response. The analyte's peak area is normalized to the peak area of the IS, and this ratio is used for quantification. This corrects for minor fluctuations in the analytical system.

There are different types of internal standards:

Analog Internal Standards: A compound that is structurally and chemically similar to the analyte. For this compound, another thiol or ether of similar volatility might be chosen.

Isotopically Labeled Internal Standards: As described in the IDA section, these are the ideal choice for mass spectrometry. nih.govresearchgate.net They are virtually identical to the analyte in terms of retention time and chemical behavior, allowing them to correct not only for instrumental variability but also for losses during sample preparation and matrix-induced signal suppression or enhancement. researchgate.net

The addition of the internal standard should be the first step in the sample preparation process to ensure it can account for losses throughout the entire procedure. metbio.net

Table 5: Types of Internal Standards for GC-MS Analysis

| Type of Internal Standard | Example for Thiol Analysis | Advantages | Disadvantages |

| Analog IS | Heptanethiol | Commercially available, relatively inexpensive. | May not perfectly mimic the analyte's behavior during extraction and ionization. |

| Isotopically Labeled IS | ²H-labeled this compound | Co-elutes and behaves identically to the analyte, providing the most accurate correction for all variations. researchgate.net | Can be expensive and may not be commercially available. nih.gov |

Spectroscopic Approaches (e.g., NMR for identity confirmation)

Spectroscopic techniques are indispensable in the structural elucidation and confirmation of volatile organic compounds like this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbon atoms.

While comprehensive, publicly accessible ¹H and ¹³C NMR spectral data for this compound is limited in the scientific literature, its identity is routinely confirmed using this method in commercial and research settings. Analytical standard providers, for instance, utilize NMR to verify the structure and purity of the compound. sigmaaldrich.com Digital platforms are available that offer access to the NMR spectrum of this substance for comparison and confirmation of sample identity. sigmaaldrich.com

The expected ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule. Based on its structure, C₆H₁₄OS, one can predict the types of signals that would be observed.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is anticipated to show distinct signals for the methoxy (B1213986) group protons, the methylene (B1212753) protons adjacent to the ether oxygen, the methylene protons adjacent to the quaternary carbon, the methyl protons on the quaternary carbon, and the thiol proton. The integration of these signals would correspond to the number of protons in each environment.

Predicted ¹³C NMR Spectral Data:

The carbon NMR spectrum would display signals for each of the six carbon atoms in their different chemical environments: the methoxy carbon, the two methylene carbons, the quaternary carbon, and the two methyl carbons attached to the quaternary carbon.

The precise chemical shifts (δ) for both ¹H and ¹³C NMR are influenced by the solvent used for analysis and the specific instrumentation. However, the relative positions of the signals and their splitting patterns (multiplicity) are key to confirming the structure of this compound.

Interactive Data Table: Predicted NMR Data for this compound

Below is a table outlining the predicted proton and carbon NMR assignments for this compound. Note: Actual chemical shift values can vary and are not publicly available.

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Methyl | -OCH₃ | ~3.3 | Singlet | ~59 |

| Methylene | -CH₂-O- | ~3.5 | Triplet | ~70 |

| Methylene | -C-CH₂- | ~1.9 | Triplet | ~45 |

| Methyl | -C(CH₃)₂ | ~1.3 | Singlet | ~28 |

| Quaternary Carbon | -C(S)- | - | - | ~48 |

| Thiol | -SH | Variable (broad singlet) | Singlet | - |

Sensory and Olfactory Research on 4 Methoxy 2 Methyl 2 Butanethiol

Characterization of Odor and Aroma Attributes

The perceived smell of 4-methoxy-2-methyl-2-butanethiol is complex and can be described in several ways, depending on its concentration and the medium in which it is present.

The most prominent and widely recognized aroma associated with this compound is a characteristic blackcurrant note. thegoodscentscompany.comfoodb.canih.govacs.org This compound is considered a key aroma component in blackcurrant (Ribes nigrum L.), responsible for its typical "catty" or sulfurous-fruity scent profile. thegoodscentscompany.comkirj.ee The term "catty" is often used to describe a specific sulfuric note that, at low concentrations, is reminiscent of blackcurrant buds. thegoodscentscompany.comcompoundchem.com This aroma is so distinctive that the compound is used in the formulation of blackcurrant flavors. thegoodscentscompany.com Its presence has been identified as a major constituent of the aroma of blackcurrant buds and a key component in blackcurrant juice. acs.orgoup.com The association with "catty" notes comes from the similarity of this aroma to compounds found in cat urine, such as 4-thio-4-methylpentan-2-one, also known as 'cat ketone'. compoundchem.com However, in the context of food and beverages, this note is perceived as a desirable blackcurrant characteristic at low concentrations. compoundchem.com

While less commonly cited, some studies have noted that this compound can contribute to other aroma profiles, including meaty and roasted nut impressions. One source describes the compound as having a strong odor of roasted nuts. biosynth.com In the context of coffee flavor, it is noted for its blackcurrant-sulfur and fruity notes which can complement roasted aromas. google.com Research on various sulfur compounds has shown that related structures can produce a range of aromas from onion and garlic to roasted and baked notes, suggesting that the perception of this compound's aroma can be influenced by the surrounding chemical matrix. perfumerflavorist.com For instance, it has been used as an analytical standard for determination in roasted coffee. sigmaaldrich.comsigmaaldrich.com

Determination of Aroma Threshold Values

| Medium | Odor Threshold |

| Oil | 0.03-0.06 ppb (parts per billion) thegoodscentscompany.com |

This low threshold underscores the potency of this compound as an aroma compound.

Quantitative Descriptive Analysis and Sensory Profiling

Aroma Extract Dilution Analysis (AEDA) is a technique used to identify the most potent odorants in a sample. An extract of the sample is diluted stepwise and analyzed by gas chromatography-olfactometry (GC-O), where a human assessor sniffs the effluent from the gas chromatograph to detect odors. The Flavor Dilution (FD) factor is the highest dilution at which an aroma compound can still be detected. A higher FD factor indicates a more potent odorant.

Studies have utilized AEDA to pinpoint the key aroma compounds in various products. For instance, in the characterization of traditional Hunan smoke-cured pork leg, 39 aroma-active regions were detected with FD factors ranging from 9 to 6561. mdpi.com Similarly, in an analysis of Zhuyeqing liquor, 64 odorants were identified with an FD factor of 32 or greater. nih.gov While these studies highlight the application of the AEDA method, specific FD factors for this compound were not the primary focus of the cited abstracts. However, the technique is fundamental in identifying compounds like it as key odorants in complex food matrices such as olive oil. oup.com

Research has shown that this compound can have a high OAV in certain products, confirming its role as a key odorant.

In a Spanish olive oil, this compound, along with acetaldehyde, had the highest OAV, making it the key odorant responsible for the oil's characteristic blackcurrant-like smell. oup.com

Omission experiments, where a specific compound is removed from an aroma model, have further confirmed the importance of this thiol. In an olive oil aroma model, removing this compound resulted in a significant change in the perceived aroma, highlighting its essential contribution. oup.com

These quantitative analyses demonstrate that despite potentially being present in trace amounts, the potent nature and low threshold of this compound make it a critical component of the sensory profile of numerous products.

Omission Experiments in Model Systems

In a study on Spanish olive oil, this compound (4M2MB) was identified as a key odorant. imreblank.ch A model aroma composed of 21 key odorants was found to be very similar to the authentic olive oil. To understand the specific role of different components, omission tests were performed. The following table illustrates the results of omitting specific groups of compounds from the model olive oil aroma.

| Omitted Compound(s)/Group | Effect on Overall Aroma Similarity |

|---|---|

| Acetaldehyde and propanal | Slight change in similarity |

| Acetic acid | Slight change in similarity |

| 3- and 2-methylbutanal | Slight change in similarity |

| Ethyl 2- and 3-methylbutyrate | Slight change in similarity |

The similarity was scored on a scale from 0 to 3, where a higher score indicates greater similarity to the complete model. The omission of several key compounds, excluding 4M2MB, resulted in only minor changes to the perceived aroma profile, highlighting the significant contribution of 4M2MB. imreblank.ch

While the direct omission of only 4M2MB from this specific olive oil model was not detailed in the provided context, the minimal impact of omitting other key odorants suggests the substantial role of 4M2MB in defining the characteristic aroma of the Spanish olive oil. imreblank.ch

Synergistic and Modulatory Effects on Overall Aroma Perception

The perceived aroma of a food product is rarely the result of a single compound but rather the complex interplay between numerous volatile molecules. This compound is known for its potent, black currant-like, and sometimes "catty" aroma. thegoodscentscompany.com Its interaction with other aroma compounds can lead to synergistic or modulatory effects, where the resulting aroma is different from what would be expected from the simple sum of its parts.

Relationship between Concentration and Sensory Impact

The sensory impact of an aroma compound is directly related to its concentration and its odor threshold, which is the minimum concentration at which it can be detected by the human nose. For this compound, the odor threshold is exceptionally low, indicating its high potency.

In a study of Spanish olive oil, 4M2MB was found to have a very high OAV, further cementing its role as a character-impact compound. imreblank.ch The following table shows the concentration, odor threshold, and calculated OAV for 4M2MB and other key odorants in Spanish olive oil.

| Odorant | Concentration (µg/L) | Odor Threshold (µg/L in oil) | Odor Activity Value (OAV) |

|---|---|---|---|

| This compound | 4.3 | 0.017 | 255 |

| Acetaldehyde | 410 | 0.22 | 1865 |

| 3-Methylbutanal | 70 | 2.2 | 32 |

| 2-Methylbutanal | 102 | 5.4 | 19 |

| trans-4,5-Epoxy-(E)-2-decenal | 22 | 1.3 | 17 |

| Acetic acid | 1840 | 124 | 15 |

Source: Adapted from reference 2. imreblank.ch

This data clearly demonstrates that even at a low concentration of 4.3 µg/L, the extremely low odor threshold of 4M2MB results in a high OAV, making it a significant contributor to the aroma profile of Spanish olive oil. imreblank.ch The odor threshold of this compound in oil has been reported to be in the range of 0.03-0.06 ppb. thegoodscentscompany.com

Applications and Functional Significance in Food Science and Technology

Contribution to Flavor Profiles of Specific Foods

The presence of 4-methoxy-2-methyl-2-butanethiol has been identified in a range of food products, where it contributes a characteristic aroma.

Fruits (e.g., Blackcurrant)

This compound is a key aroma component in blackcurrants (Ribes nigrum), contributing to their characteristic "catty" note. compoundchem.comkirj.eeacs.org The aroma of blackcurrants is complex, comprised of a mixture of volatile compounds, including terpenes, terpenoids, esters, and aldehydes. researchgate.netdiva-portal.org However, this compound is specifically responsible for the distinct sulfurous and blackcurrant-like scent. compoundchem.comacs.orgchemicalbook.com Its concentration in blackcurrant juices has been measured, with levels ranging from 3.6 to 4.8 ng/100 mL. researchgate.net The compound has also been identified in blackcurrant buds. kirj.eechemicalbook.com

Beverages (e.g., Green Tea, Wine, Coffee)

The presence of this compound has been detected in various teas, including green tea, though it has not been quantified. foodb.ca In the context of wine, while this specific compound is not always a primary focus, other volatile thiols like 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP) contribute to the "catty" and blackcurrant notes in Sauvignon blanc wines. acs.orgucdavis.edu Research into coffee flavor has explored the use of this compound in combination with other compounds to enhance the aroma of coffee beverages, aiming to introduce fruity and blackcurrant-sulfur notes. google.com

Oils (e.g., Virgin Olive Oil)

This compound has been identified as the compound responsible for a blackcurrant-like odor in some Spanish virgin olive oils. sigmaaldrich.comchemicalbook.comcapes.gov.br Its presence in olive oil is considered a flavor component, and its concentration can be determined using techniques like stable isotope dilution assays. capes.gov.brdss.go.th

Use as a Flavoring Agent and Ingredient

Recognized for its potent aroma, this compound is utilized as a flavoring agent in the food industry. nih.govbiosynth.com It has been assigned FEMA (Flavor and Extract Manufacturers Association) number 3785. nih.govendeavourchem.co.uk The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and concluded that there is no safety concern at current levels of intake when used as a flavoring agent. nih.gov It is used to impart a sulfurous, blackcurrant, minty, and tropical flavor to various food products. chemicalbook.com

Potential as a Biomarker for Food Consumption

Due to its presence in specific foods like blackcurrants and certain teas, this compound has been suggested as a potential biomarker for the consumption of these products. foodb.ca The detection of this compound or its metabolites in biological samples could indicate recent dietary intake of foods where it is a characteristic component.

Flavor Improvement and Modification Strategies

The unique aromatic properties of this compound lend it to strategies for flavor improvement and modification. In the coffee industry, for instance, it has been proposed for use in combination with other aromatic substances to modify and enhance the organoleptic properties of coffee, introducing desirable "blackcurrant-sulfur" and fruity notes to replicate the aroma of freshly brewed coffee. google.com

Interaction with Other Chemical Systems and Biochemical Pathways

Role in Organic Synthesis as a Reagent

4-Methoxy-2-methyl-2-butanethiol serves as a specialized reagent in the field of organic synthesis. acs.org Its primary application in this domain is as an analytical reference standard for the determination of this and similar volatile thiols in various matrices, including food products and beverages. sigmaaldrich.combeilstein-journals.orgresearchgate.net In this capacity, it is crucial for accurate quantification and identification in chromatographic techniques. sigmaaldrich.combeilstein-journals.orgresearchgate.net

Beyond its use as a standard, it is also utilized in the synthesis of other chemical entities, particularly in the flavor and fragrance industry to create specific scent and taste profiles. thegoodscentscompany.com While detailed information on its use in broader synthetic pathways is limited, its functional groups suggest potential applications in reactions characteristic of thiols and ethers.

Investigations into Biochemical Pathways

Currently, there is a lack of specific information in publicly accessible scientific literature regarding the detailed biochemical pathways and metabolism of this compound in biological systems. Databases on food-related compounds indicate that its metabolic fate has not yet been elucidated. nih.gov

Interactions with Ionizable Functional Groups

This compound has been identified as a useful model system for investigating the interactions that occur between ionizable functional groups. acs.org The thiol group (-SH) is weakly acidic and can be deprotonated to form a thiolate anion (-S⁻), while the ether oxygen has lone pairs of electrons that can participate in hydrogen bonding. These features allow it to serve as a tool for studying non-covalent interactions that are fundamental to molecular recognition and biological processes. However, specific studies detailing the nature of these interactions with other functional groups are not extensively documented in available research.

Chemical Reactivity and Stability in Complex Mixtures

As a volatile sulfur compound, this compound is known to be relatively labile and can be prone to various chemical transformations, particularly in complex environments such as food matrices. acs.org The stability of this thiol is influenced by factors such as temperature, pH, and the presence of other reactive species.

Oxidation and Dimerization

A primary reaction pathway for thiols, in general, is oxidation. The sulfhydryl group of this compound can be oxidized, especially in the presence of mild oxidizing agents, to form a disulfide. This dimerization reaction would result in the formation of bis(4-methoxy-2-methylbutan-2-yl) disulfide. This process is a common fate for many volatile thiols and can be influenced by heat and the presence of oxygen. acs.orgchemistrysteps.comyoutube.com

| Reactant | Product | Reaction Type |

| This compound | bis(4-methoxy-2-methylbutan-2-yl) disulfide | Oxidation/Dimerization |

Reactions with Carbonyls

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde | Hemithioacetal/Thioacetal |

| This compound | Ketone | Hemithioketal/Thioketal |

Computational and Theoretical Studies of 4 Methoxy 2 Methyl 2 Butanethiol

Molecular Modeling and Structure-Activity Relationships

Molecular modeling techniques are instrumental in understanding how the three-dimensional structure of a molecule like 4-methoxy-2-methyl-2-butanethiol dictates its function, in this case, its characteristic aroma. Although specific molecular dynamics or quantum mechanics studies on this particular compound are not extensively documented in publicly available literature, the principles from studies on similar flavor compounds can be applied.

General approaches to modeling flavor molecules involve the use of computational methods to analyze their conformational flexibility, electronic properties, and interactions with their environment. For this compound, molecular modeling could elucidate how the spatial arrangement of the thiol (-SH) and methoxy (B1213986) (-OCH3) groups, along with the tertiary carbon center, contributes to its specific "catty" or blackcurrant odor.

Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful tool in flavor chemistry for predicting the sensory properties of compounds based on their molecular descriptors. researchgate.netnih.gov For volatile sulfur compounds, QSAR models have been developed to correlate physicochemical properties with odor thresholds and perceived aroma characteristics. mdpi.comnih.gov Such models could be applied to this compound to predict its odor activity value based on descriptors like molecular weight, logP, polarizability, and specific electronic and steric parameters. researchgate.net While a specific QSAR model for this compound is not available, general models for sulfur-containing compounds suggest that factors like the accessibility and reactivity of the sulfur atom are crucial for the odor profile. researchgate.netmdpi.com

| Structural Feature | Potential Contribution to Aroma |

|---|---|

| Thiol Group (-SH) | Primary contributor to the characteristic sulfurous, "catty" note. The low odor threshold of many thiols is a key factor in their potency. harvard.edu |

| Methoxy Group (-OCH3) | Influences the polarity and hydrogen bonding capability of the molecule, which can affect its volatility and interaction with olfactory receptors. |

| Tertiary Carbon Center | Provides a specific steric hindrance and three-dimensional shape that is likely crucial for fitting into the binding pocket of a specific olfactory receptor. |

| Alkyl Chain | Contributes to the overall lipophilicity of the molecule, which can impact its transport to and interaction with olfactory receptors. |

Prediction of Chemical Reactivity and Stability

Computational chemistry provides powerful tools for predicting the chemical reactivity and stability of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to calculate electronic properties, bond energies, and reaction pathways, offering insights into the molecule's behavior under various conditions. rsc.org

The reactivity of the thiol group is a central aspect of the chemistry of this compound. Thiols are known to be susceptible to oxidation, which can lead to the formation of disulfides and other sulfur-containing compounds. researchgate.net Computational models can predict the susceptibility of the S-H bond to cleavage and the subsequent reactions. The presence of the methoxy group at the 4-position may influence the electronic environment of the thiol group through inductive effects, potentially affecting its acidity and nucleophilicity. nih.gov

While specific DFT calculations for this compound are not readily found in the literature, general studies on thiol reactivity provide a framework for understanding its potential chemical transformations. nih.govnih.gov For instance, computational models can predict the pKa of the thiol group, a key parameter for its reactivity in different pH environments. nih.gov The stability of the molecule can also be assessed by calculating its heat of formation and bond dissociation energies. These theoretical predictions are valuable for understanding its persistence and potential degradation pathways in food and fragrance applications.

| Property | Predicted Aspect | Computational Method of Interest |

|---|---|---|

| Thiol Oxidation | The thiol group is likely the most reactive site, prone to oxidation to form disulfides, especially in the presence of oxidizing agents or metal ions. | DFT calculations of bond dissociation energy of the S-H bond. |

| Acidity (pKa) | The pKa of the thiol group determines its ionization state and nucleophilicity. The methoxy group may have a minor electronic influence on the pKa. | DFT calculations with a solvation model. rsc.org |

| Thermal Stability | The C-S and C-O bonds are relatively stable, but the molecule may undergo degradation at elevated temperatures. | Calculation of bond dissociation energies and reaction pathway modeling. |

In Silico Approaches to Olfactory Receptor Interactions

Understanding how this compound interacts with olfactory receptors (ORs) is key to deciphering the molecular basis of its potent aroma. As experimental structures of most ORs are unavailable, in silico approaches like homology modeling and molecular docking are essential. nih.govdiva-portal.orgnih.gov

The first step in studying these interactions is to build a three-dimensional model of the relevant OR. Since no specific OR has been deorphanized for this compound, researchers would typically select a template OR that is known to bind other sulfur-containing or structurally similar odorants. researchgate.net Homology modeling uses the known structures of related G-protein coupled receptors (GPCRs) to predict the structure of the target OR. springernature.comfrontiersin.org

Once a model of the OR is generated, molecular docking simulations can be performed to predict how this compound binds within the receptor's binding pocket. nih.gov These simulations explore various possible orientations and conformations of the ligand within the binding site and calculate a scoring function to estimate the binding affinity. This can reveal key interactions, such as hydrogen bonds between the thiol or methoxy group and specific amino acid residues in the receptor, as well as van der Waals and hydrophobic interactions. nih.gov

Future Research Directions and Unaddressed Challenges

Elucidation of Novel Biosynthetic Precursors and Enzymes

While the formation of volatile thiols in wine, including 4-methoxy-2-methyl-2-butanethiol, is linked to the cleavage of odorless cysteine-S-conjugate precursors by yeast during fermentation, the complete biosynthetic pathways are not fully understood. Future research should focus on identifying all potential precursors in raw materials like grapes and other fruits. A significant challenge lies in the discovery and characterization of the specific enzymes, beyond known lyases, that are involved in the release of this thiol from its non-volatile precursors. Unraveling these pathways could lead to new strategies for modulating its concentration in final products, thereby enhancing or controlling its aromatic contribution.

Development of More Sensitive and Selective Analytical Methods for Trace Analysis

The analysis of this compound is challenging due to its high volatility, reactivity, and presence at trace concentrations (ng/L or ppt (B1677978) levels) in complex matrices. tum.de Current methods, often based on gas chromatography coupled with mass spectrometry (GC-MS) or olfactometry (GC-O), require extensive sample preparation, which can introduce artifacts.

There is a pressing need for the development of more sensitive, selective, and high-throughput analytical techniques. Innovations in areas such as solid-phase microextraction (SPME) fibers, advanced mass spectrometry (e.g., triple quadrupole or time-of-flight), and the development of specific chemical derivatization agents could overcome current limitations. These advancements would enable more accurate quantification and a better understanding of its occurrence and release in various products.

Table 1: Current and Future Analytical Approaches

| Analytical Technique | Current Limitations | Potential Future Developments |

| Gas Chromatography-Olfactometry (GC-O) | Labor-intensive, subjective, requires trained panelists. | Automation of olfactometry ports, integration with AI for data analysis. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Co-elution with matrix components, requires derivatization for sensitivity. | Development of more selective stationary phases, advanced MS detectors (e.g., MS/MS, HRMS) for improved specificity. |

| Solid-Phase Microextraction (SPME) | Fiber selectivity and capacity limitations. | Design of novel fiber coatings with higher affinity for thiols. |

Comprehensive Studies on Stereoisomeric Contributions to Aroma

This compound possesses a chiral center at the C2 position, meaning it can exist as two different stereoisomers (enantiomers): (R)- and (S)-4-methoxy-2-methyl-2-butanethiol. It is well-established in flavor chemistry that stereoisomers of a chiral compound can exhibit significantly different aroma characteristics and perception thresholds.

While some research has indicated differences in the sensory properties of enantiomers of other thiols, comprehensive studies specifically on the stereoisomers of this compound are lacking. tum.de Future work should involve the chiral synthesis or separation of the individual (R) and (S) enantiomers. Subsequent sensory analysis would be crucial to determine their respective odor qualities and thresholds. This knowledge is vital for understanding their relative impact in natural products and for the targeted synthesis of the more desirable isomer for flavor and fragrance applications.

Advanced Modeling for Flavor Prediction and Formulation

Future research should aim to develop predictive models that can account for the intricate interactions within a complex flavor matrix. These models could simulate how changes in the concentration of this compound or other key odorants would affect the final aroma profile. Such tools would be invaluable for flavorists, enabling more efficient and precise flavor formulation and new product development.

Investigation of Long-Term Stability and Degradation Pathways in Diverse Matrices

The chemical reactivity of the thiol group makes this compound susceptible to degradation over time, which can significantly alter the aroma profile of a product during storage. The stability of this compound can be influenced by factors such as pH, temperature, light exposure, and the presence of oxygen or metal ions.

A key challenge is to understand its degradation pathways in different food and beverage matrices, such as wine, beer, and fruit juices. researchgate.net Forced degradation studies can help identify the primary degradation products and the mechanisms of their formation (e.g., oxidation to disulfides). researchgate.net This research is essential for developing strategies to enhance the shelf-life and aroma stability of products where this thiol is a key contributor, such as improving packaging or adjusting storage conditions.

Exploration of Potential Biological Activities Beyond Aroma

While the primary interest in this compound has been its sensory impact, many sulfur-containing compounds found in nature possess biological activities. For instance, various organosulfur compounds from garlic and other plants are known for their antioxidant or other health-related properties.

Future research could explore whether this compound exhibits any biological activities beyond its role as an aroma compound. In vitro and in vivo studies could investigate potential antioxidant, anti-inflammatory, or other pharmacological effects. While this is a largely unexplored area, such findings could open up new applications or add another layer of value to products rich in this compound.

Q & A

Basic Question: What are the recommended methods for synthesizing 4-Methoxy-2-methyl-2-butanethiol, and how can reaction yields be optimized?

Answer:

Synthesis of this compound typically involves nucleophilic substitution or thiolation reactions. A plausible route includes reacting 4-methoxy-2-methyl-2-butanol with a thiolating agent like thiourea under acidic conditions, followed by hydrolysis. To optimize yields:

- Use anhydrous solvents (e.g., THF) to minimize side reactions.

- Monitor reaction temperature (ideally 60–80°C) to balance reactivity and decomposition risks.

- Employ catalysts such as BF₃·Et₂O to enhance electrophilicity of the methoxy group .

Yield optimization may require iterative adjustments to stoichiometry, solvent polarity, and reaction time.

Basic Question: What analytical techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and thiol (-SH) group positions. The tert-butyl-like structure (2-methyl-2-butanethiol) will show distinct singlet peaks for equivalent methyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1100 cm⁻¹ (C-O-C stretch) confirm functional groups .

Cross-validation with computational methods (e.g., density-functional theory for NMR chemical shift predictions) is recommended .

Advanced Question: How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic reactions?

Answer:

Discrepancies in reactivity may arise from steric hindrance (bulky tert-butyl group) or competing oxidation of the thiol group. To address this:

- Controlled Atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent thiol oxidation to disulfides.

- Kinetic Studies : Compare reaction rates with analogous compounds (e.g., 2-methyl-2-propanethiol) to isolate steric effects.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify steric or electronic barriers .

Documentation of solvent polarity and temperature gradients is critical for reproducibility.

Advanced Question: What experimental design considerations are critical for studying the environmental fate of this compound?

Answer:

Key considerations include:

- Degradation Pathways : Simulate hydrolysis (pH 3–10) and photolysis (UV-Vis exposure) to assess persistence.

- Ecotoxicology Assays : Use Daphnia magna or Aliivibrio fischeri models to evaluate acute toxicity.

- Analytical Trapping : Employ solid-phase microextraction (SPME) to capture volatile byproducts.

Reference regulatory frameworks (e.g., OECD Test Guidelines) for standardized protocols, and cross-reference hazard classifications .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.